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molecular formula C23H27F2N3O2 B583765 DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone CAS No. 158697-67-7

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Cat. No. B583765
M. Wt: 415.485
InChI Key: VVQWCIXBRCHDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307168B2

Procedure details

A suspension of 29.2 g (0.1116 mole) of 4-(2,4-difluoro-benzoyl)-piperidine-hydrochloride, 25.3 g (0.1117 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 500 ml of acetonitrile, 19.6 g (0.2333 mole) of sodium hydrogencarbonate and 0.25 g (0.0015 mole) of potassium iodide is heated to boiling for 10 hours with stirring. The reaction mixture is cooled to room temperature, to the residue 200 ml of water are added. The mixture is stirred for 30 minutes and extracted with 200 ml of dichloromethane. The organic phase is separated, dried over magnesium sulfate, filtered and the filtrate is evaporated. The oily residue thus obtained is purified as follows:
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:4]=1[C:5]([CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6].Cl[CH2:19][CH2:20][C:21]1[C:26](=[O:27])[N:25]2[CH2:28][CH2:29][CH2:30][CH2:31][C:24]2=[N:23][C:22]=1[CH3:32].C(=O)([O-])O.[Na+].[I-].[K+]>O.C(#N)C>[F:2][C:3]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:4]=1[C:5]([CH:7]1[CH2:8][CH2:9][N:10]([CH2:19][CH2:20][C:21]2[C:26](=[O:27])[N:25]3[CH2:28][CH2:29][CH2:30][CH2:31][C:24]3=[N:23][C:22]=2[CH3:32])[CH2:11][CH2:12]1)=[O:6] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
Cl.FC1=C(C(=O)C2CCNCC2)C=CC(=C1)F
Name
Quantity
25.3 g
Type
reactant
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2)C
Name
Quantity
19.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0.25 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue thus obtained
CUSTOM
Type
CUSTOM
Details
is purified

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
FC1=C(C(=O)C2CCN(CC2)CCC2=C(N=C3N(C2=O)CCCC3)C)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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